benzene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate

alkyd paint curing photoinitiator latency cobalt replacement

Formulators replacing cobalt driers and eliminating volatile antiskinning agents require a thermally robust, non-fluorescent photoinitiator. [CpFe(η⁶-C₆H₆)]PF₆ (CAS 12176-31-7) meets this need: • Thermal stability >268°C, enabling hot-melt coating and extrusion processes • ΦF <0.2×10⁻⁴-60-fold lower fluorescence than p-dimethoxybenzene analog for artifact-free quantum-yield studies • Reduction potential -1.25 V vs Fc⁺/Fc ensures selective SET-mediated ligand exchange without over-reduction

Molecular Formula C11H11F6FeP
Molecular Weight 344.01 g/mol
CAS No. 12176-31-7
Cat. No. B084897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzene;cyclopenta-1,3-diene;iron(2+);hexafluorophosphate
CAS12176-31-7
Molecular FormulaC11H11F6FeP
Molecular Weight344.01 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.C1=CC=CC=C1.F[P-](F)(F)(F)(F)F.[Fe+2]
InChIInChI=1S/C6H6.C5H5.F6P.Fe/c1-2-4-6-5-3-1;1-2-4-5-3-1;1-7(2,3,4,5)6;/h1-6H;1-5H;;/q;2*-1;+2
InChIKeyINUZSRWRIYJJNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenecyclopentadienyliron(II) Hexafluorophosphate Overview


Benzenecyclopentadienyliron(II) hexafluorophosphate (CAS 12176-31-7), also referred to as (η⁶‑benzene)(η⁵‑cyclopentadienyl)iron(II) hexafluorophosphate or [CpFe(η⁶‑C₆H₆)]PF₆, is a cationic 18‑electron mixed‑sandwich organoiron complex [1]. The compound features an iron(II) centre η⁶‑coordinated to a benzene ring and η⁵‑coordinated to a cyclopentadienyl (Cp) ligand, with a non‑coordinating hexafluorophosphate counterion that imparts high thermal stability (decomposition > 268 °C) and good solubility in polar aprotic media [2]. Its primary established applications are as a latent photoinitiator for cationic and radical polymerisations and as a stoichiometric electrophilic synthon for arene functionalisation in medicinal and materials chemistry [3][4].

Photoinitiator for cationic and radical polymerizations
Electrophilic arene functionalization synthon
High thermal stability for elevated-temperature processing

Why CpFe(Arene) Salts Are Not Interchangeable


Within the [CpFe(η⁶‑arene)]⁺ PF₆⁻ family, photophysical, electrochemical, and thermal properties are acutely arene‑dependent. The identity of the η⁶‑arene determines the energy of the metal‑to‑ligand charge‑transfer (MLCT) state, which dictates the wavelength‑dependent quantum efficiency of photoinitiation, the fluorescence background, and the reduction potential for single‑electron‑transfer (SET) applications [1][2]. Simultaneously, the counterion (PF₆⁻ vs. BF₄⁻ vs. halide) profoundly impacts thermal stability, hygroscopicity, and solubility in non‑polar media such as alkyd resins and epoxy monomers . Substituting the benzene complex with an alkyl‑arene analog (e.g., cumene or toluene) therefore alters not only catalytic latency and photo‑bleaching behaviour but also shelf‑life and formulation compatibility—failures that cannot be retroactively corrected and that directly affect product performance in photo‑curing, electrophilic synthesis, and electrochemical sensing [3][4].

Arene-dependent photophysics
MLCT energy and photoinitiation efficiency vary significantly with arene identity; alkyl-arene analogs may not reproduce curing performance.
Counterion-dependent stability
PF₆⁻ provides higher thermal stability and non-polar compatibility vs. BF₄⁻/halide salts; substitution may reduce shelf-life and formulation robustness.
Electrochemical selectivity mismatch
More negative reduction potential of benzene complex vs. alkyl-arene analogs influences SET-mediated reactions; direct replacement may shift redox selectivity.

Quantitative Evidence vs. Analogs


Latent Alkyd Paint Curing

In a direct head‑to‑head study of alkyd paint curing, the [CpFe(η⁶‑C₆H₆)]PF₆ / [CpFe(Ch)] redox couple (where Ch = cyclohexadienyl) achieved drying times equivalent to the industrial cobalt catalyst Co(neodecanoate)₂ and the manganese catalyst [(Me₃TACN)₂Mn₂(μ‑OOCR)₃](OOCR), while delivering a hardness development trajectory superior to that of the manganese system and comparable to the cobalt benchmark [1]. Crucially, the iron system is intrinsically latent—curing is triggered only by light, completely eliminating the requirement for volatile antiskinning agents such as 2‑butanone oxime that are mandatory for conventional cobalt driers [1].

Alkyd Curing
Head-to-head
Drying time ≡ Co(neodecanoate)₂; hardness > Mn catalyst, ≈ Co benchmark
Supports latent curing without antiskinning agents
Reported industrial drier parity; validate in target resin
alkyd paint curing photoinitiator latency cobalt replacement

Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) of [CpFe(η⁶‑C₆H₆)]PF₆ is < 0.2 × 10⁻⁴, placing it at the extreme low‑emission end of the [CpFe(η⁶‑arene)]⁺ family [1]. By contrast, the p‑dimethoxybenzene analog exhibits Φ_F = 1.2 × 10⁻³, representing an approximately 60‑fold higher radiative emission that compromises its utility in fluorescence‑based detection schemes [1]. Even the p‑xylene analog (Φ_F = 8 × 10⁻⁴) shows a 40‑fold emission excess relative to the benzene complex [1].

Fluorescence Φ_F
Cross-study comparable
~60× lower than p-dimethoxybenzene analog (Φ_F 1.2×10⁻³)
Minimal fluorescence background for spectroscopic studies
Value derived from comparison; direct measurement recommended
fluorescence quantum yield photophysics spectroscopic probe

Thermal Stability

Comparative evaluation of counterion effects demonstrates that [CpFe(η⁶‑C₆H₆)]PF₆ exhibits a decomposition temperature (T_dec) exceeding 268 °C, substantially higher than analogous tetrafluoroborate (BF₄⁻) and halide salts of CpFe(arene) cations . This elevated thermal threshold permits processing and storage under conditions where BF₄⁻ analogs undergo premature decomposition, directly impacting shelf‑life and formulation robustness in thermally accelerated curing workflows .

T_dec
Class-level inference
>268 °C (dec.)
Wider processing temperature window
Class-level comparison; verify with batch-specific TGA
thermal stability decomposition temperature counterion effect

Reduction Potential

Polarographic measurements establish the first reduction half‑wave potential (E₁/₂₁) of [CpFe(η⁶‑C₆H₆)]PF₆ in dimethylformamide as –1.25 V vs. Fc⁺/Fc [1]. This value is 0.2–0.4 V more negative than typical [CpFe(η⁶‑alkyl‑arene)]PF₆ analogs (e.g., cumene and toluene derivatives), reflecting the absence of electron‑donating alkyl substituents and granting greater thermodynamic selectivity in SET‑mediated arene exchange and electrophilic activation sequences [1].

E₁/₂₁ vs. Fc⁺/Fc
Class-level inference
–1.25 V in DMF
Broader electrochemical selectivity window
Context-dependent; verify under specific electrolyte/electrode
reduction potential single-electron transfer electrochemical selectivity

Solubility Profile

The PF₆⁻ counterion of CAS 12176‑31‑7 confers high solubility in polar aprotic solvents (e.g., acetonitrile, DMF, dichloromethane) while maintaining sufficient organic compatibility for homogeneous integration into epoxy resins and alkyd formulations [1]. In contrast, ferrocenium hexafluorophosphate (Cp₂Fe⁺ PF₆⁻, CAS 11077‑24‑0) exhibits markedly lower solubility in non‑polar and moderately polar media, frequently requiring co‑solvents or phase‑transfer conditions that complicate formulation and scale‑up . The benzene ligand additionally provides a hydrophobic handle that improves miscibility with aromatic monomers and solvents relative to the purely cyclopentadienyl‑ligated ferrocenium system .

Solubility
Class-level inference
Soluble in polar aprotic media; miscible with epoxy/alkyd monomers
Supports homogeneous formulation integration
Qualitative vs. ferrocenium PF₆⁻; confirm under target conditions
solubility counterion effect formulation compatibility

Application Scenarios


Cobalt-Free Latent Alkyd Paint Curing

Formulators aiming to replace carcinogenic cobalt driers and eliminate volatile antiskinning agents can deploy CAS 12176‑31‑7 as the photo‑oxidizable component of a [CpFe(Ch)]/[CpFe(arene)]⁺ redox pair. Direct comparative data confirm drying‑time parity with Co(neodecanoate)₂ and hardness development exceeding manganese‑based catalysts, while the compound’s inherent latency removes the need for 2‑butanone oxime entirely [1].

Low-Background Spectroscopic Probe

Researchers requiring a cationic iron‑arene complex with minimal fluorescence interference should select CAS 12176‑31‑7. Its Φ_F of < 0.2 × 10⁻⁴ is approximately 60‑fold lower than the p‑dimethoxybenzene analog and 40‑fold lower than the p‑xylene analog [2], ensuring that photo‑dissociation quantum yield measurements and time‑resolved spectroscopic studies are not confounded by radiative background.

High-Temperature Processing & Shelf-Life Storage

Thermal stability exceeding 268 °C makes CAS 12176‑31‑7 the preferred CpFe(arene) salt for formulations that undergo elevated processing temperatures (e.g., extrusion, hot‑melt coating) or require long‑term storage without refrigeration. This thermal headroom is absent in BF₄⁻ and halide analogs that decompose at 180–230 °C .

Selective Electrochemical Arene Exchange

The more negative reduction potential of –1.25 V vs. Fc⁺/Fc [3] provides a wider thermodynamic selectivity window for SET‑mediated ligand exchange compared to alkyl‑arene analogs (E₁/₂₁ ~ –0.85 to –1.05 V). This enables controlled generation of the reactive 19‑electron [CpFe(η⁶‑C₆H₆)]⁰ intermediate for subsequent electrophilic aromatic substitution and cross‑coupling reactions without over‑reduction of the substrate [3].

Application
Selection Property
Validation Focus
Cobalt-free latent alkyd curing
Photoinitiator latency and curing profile
Drying time and hardness vs. Co/Mn driers
Low-background spectroscopic probe
Minimal fluorescence interference
Φ_F comparison with arene analogs
High-temperature processing & storage
Thermal robustness
TGA decomposition onset vs. BF₄⁻/halide salts
Selective electrochemical arene exchange
Wide reduction potential window
SET selectivity vs. alkyl-arene analogs
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